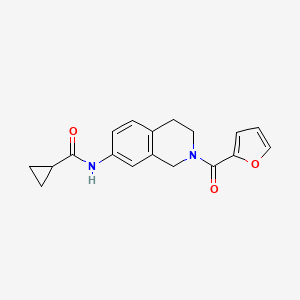

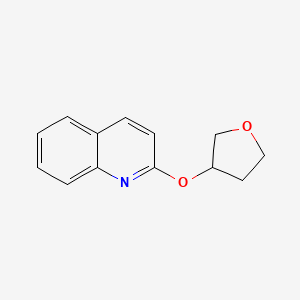

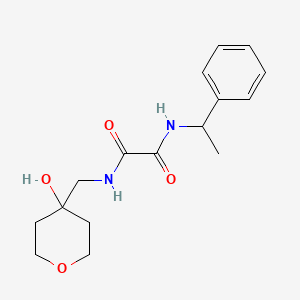

2-(Oxolan-3-yloxy)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Oxolan-3-yloxy)quinoline is a heterocyclic compound that combines the structural features of quinoline and oxolane

Applications De Recherche Scientifique

2-(Oxolan-3-yloxy)quinoline has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.

Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells.

Industry: Utilized in the development of dyes, pigments, and other materials due to its unique chemical properties

Mécanisme D'action

Target of Action

The primary targets of quinolone-based compounds, such as 2-(Oxolan-3-yloxy)quinoline, are bacterial enzymes known as gyrase and topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, making them attractive targets for antibacterial agents .

Mode of Action

Quinolones act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . This interaction disrupts the normal functioning of these enzymes, leading to inhibition of bacterial DNA replication and ultimately cell death .

Biochemical Pathways

The interaction of quinolones with gyrase and topoisomerase IV affects the DNA supercoiling process, a critical step in DNA replication . The disruption of this process prevents the bacteria from replicating their DNA, thereby inhibiting their growth and proliferation .

Pharmacokinetics

These properties contribute to their bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of quinolone action primarily involve the disruption of bacterial DNA replication. By converting gyrase and topoisomerase IV into toxic enzymes, quinolones cause fragmentation of the bacterial chromosome . This leads to cell death and provides a potent antibacterial effect .

Action Environment

Environmental factors can influence the action, efficacy, and stability of quinolone compounds. For instance, quinolones can form complexes with metal ions (Ca 2+, Mg 2+, Fe 3+, or Al 3+), making them more stable in environmental media . .

Analyse Biochimique

Biochemical Properties

Quinoline derivatives, such as 2-(Oxolan-3-yloxy)quinoline, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . The exact enzymes, proteins, and other biomolecules that this compound interacts with are not fully known and may vary depending on the specific biochemical context. It is known that quinolines often interact with DNA gyrase and topoisomerase IV, inhibiting the synthesis of DNA and RNA .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not fully understood. Quinoline derivatives are known to have a broad impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not fully known. Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that quinoline derivatives can have long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. It is known that the effects of quinoline derivatives can vary with dosage

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-documented. It is known that quinoline derivatives can be involved in various metabolic pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is known that quinoline derivatives can interact with various transporters or binding proteins

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well-documented. It is known that quinoline derivatives can be directed to specific compartments or organelles

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxolan-3-yloxy)quinoline typically involves the reaction of quinoline derivatives with oxolane derivatives under specific conditions. One common method is the nucleophilic substitution reaction where a quinoline derivative reacts with an oxolane derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper may be used to facilitate the reaction. Additionally, green chemistry approaches, including the use of microwave irradiation and solvent-free conditions, are being explored to make the process more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Oxolan-3-yloxy)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield partially or fully reduced quinoline derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline or tetrahydroquinoline derivatives.

Substitution: Brominated or nitrated quinoline derivatives.

Comparaison Avec Des Composés Similaires

Quinoline: A parent compound with broad applications in medicinal chemistry.

Oxolane (Tetrahydrofuran): A solvent and intermediate in organic synthesis.

Quinoxaline: Another nitrogen-containing heterocyclic compound with significant biological activity .

Uniqueness: 2-(Oxolan-3-yloxy)quinoline is unique due to its combined structural features of quinoline and oxolane, which confer distinct chemical and biological properties.

Propriétés

IUPAC Name |

2-(oxolan-3-yloxy)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-4-12-10(3-1)5-6-13(14-12)16-11-7-8-15-9-11/h1-6,11H,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBSXBDTEXXSEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC3=CC=CC=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

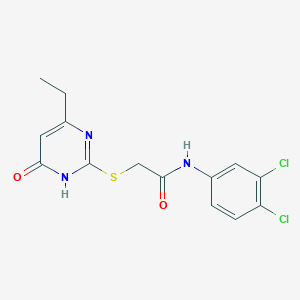

![2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2390758.png)

![5-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one](/img/structure/B2390759.png)

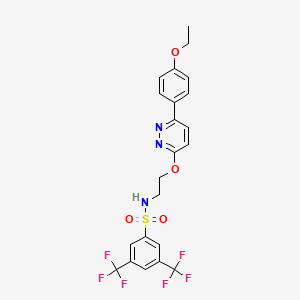

![N-(2-chlorophenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2390761.png)

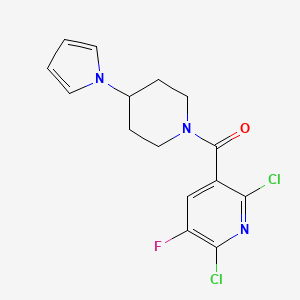

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2390764.png)

methyl}quinolin-8-ol](/img/structure/B2390769.png)

![1-(4-methylpiperidin-1-yl)-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2390771.png)